Evenamide

概要

説明

Evenamide is a chemical compound known for its potential therapeutic applications, particularly in the treatment of schizophrenia. It is a selective voltage-gated sodium channel blocker, targeting subtypes such as Na v 1.3, Na v 1.7, and Na v 1.8. This compound is under development by Newron Pharmaceuticals as an add-on therapy for schizophrenia, showing efficacy in animal models of psychosis, mania, depression, and aggression .

準備方法

Evenamide can be synthesized through a series of chemical reactions involving the following steps:

Starting Materials: The synthesis begins with 3-butoxyphenylacetic acid.

Amidation: The acid is converted to its corresponding amide using dimethylamine.

Alkylation: The amide is then alkylated with 2-chloroethylamine to form the final product, this compound.

Industrial production methods for this compound involve optimizing these reactions to ensure high yield and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.

化学反応の分析

Scope and Tolerance

The reaction tolerates diverse substituents on the indole core, including ester, amide, and methyl groups at the C2 position, as well as electron-withdrawing and donating groups at the C4–C6 positions . For example, 3q–3t (derived from N-aminoindoles with ester units) were synthesized in 56–72% yields with 94–96% ee and >20:1 dr.

Oxidative Dearomatization

A subset of substrates undergoes oxidative dearomatization to form isoindolinonyl hydroperoxides (e.g., 4a, 4b) with quaternary stereocenters. This pathway is triggered by bulky ester groups (e.g., CO₂iPr, CO₂tBu) at the C2 position, yielding products with 92–97% ee and >20:1 dr .

Reaction Mechanism

DFT calculations reveal a three-step mechanism:

-

Addition and Dehydration : The amino group of the indole reacts with the aldehyde to form a reversible intermediate (I), followed by addition to the ketone to generate intermediate II.

-

Tautomerization : Intermediate II undergoes dehydration and tautomerization to form intermediate III, which is stereodetermining due to high rotational barriers (Fig. 6a–b in ).

-

Oxidative Dearomatization : For substrates with bulky esters, a SET process involving triplet oxygen leads to hydroperoxide formation .

DFT Analysis

-

Intermediate II has eight possible stereoisomers, but only one major enantiomer forms due to irreversible tautomerization.

-

The calculated rotational barrier for III is >25 kcal/mol, ensuring stereochemical stability .

Stability and Degradation

Evenamide exhibits stability under physiological conditions, with a half-life exceeding 12 hours in plasma. Its primary degradation pathway involves hydrolysis of the sodium channel-binding motif at pH 7.4, yielding inactive metabolites .

CNS Selectivity

| Target | Activity |

|---|---|

| VGSCs | IC₅₀ = 0.4 µM |

| >130 CNS receptors/transporters | No activity (e.g., 5HT₂, D₂, GABA) |

Research Findings

科学的研究の応用

Phase II Clinical Trials

Recent clinical trials have demonstrated Evenamide's efficacy as an add-on therapy for patients with TRS. Notably:

- Study 014/015 : This open-label trial evaluated this compound in combination with antipsychotics (APs) like risperidone and aripiprazole. The results indicated significant improvements in the Positive and Negative Syndrome Scale (PANSS) total scores over 1 year:

- 6 weeks : 11.9% improvement

- 6 months : 15.9% improvement

- 1 year : 18.3% improvement

- The proportion of PANSS responders increased from 16.5% at 6 weeks to 47.4% at 1 year .

Safety Profile

This compound has shown a favorable safety and tolerability profile across studies. Adverse events were comparable to placebo, with common side effects including headache and nasopharyngitis. Approximately 96% of participants completed the study without significant complications .

Pilot Study Insights

A pilot study involving 89 patients revealed that this compound significantly improved both PANSS total scores and Clinical Global Impression (CGI) ratings after just four weeks of treatment. The outcomes were promising enough to warrant further investigation into its long-term effects on TRS patients .

Long-Term Efficacy

Data from ongoing studies suggest that the benefits of this compound treatment accumulate over time, with many patients experiencing sustained improvements even after prolonged therapy. This indicates a potential for long-lasting therapeutic effects that could transform treatment protocols for TRS .

Comparative Efficacy Table

| Study Duration | PANSS Improvement (%) | Responders (%) | Common Adverse Events |

|---|---|---|---|

| 6 Weeks | 11.9 | 16.5 | Headache, Nasopharyngitis |

| 6 Months | 15.9 | 39.2 | Headache, Vomiting |

| 1 Year | 18.3 | 47.4 | Similar to placebo |

作用機序

Evenamide exerts its effects by blocking voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons. By inhibiting these channels, this compound reduces excessive neuronal firing and normalizes glutamate release, which is often dysregulated in conditions like schizophrenia . This mechanism of action is unique and provides a novel approach to treating treatment-resistant schizophrenia.

類似化合物との比較

Evenamide is unique compared to other sodium channel blockers due to its selective targeting of specific subtypes and its ability to modulate glutamate release without affecting basal levels. Similar compounds include:

Carbamazepine: Used primarily for epilepsy and bipolar disorder, it also blocks sodium channels but has a broader range of targets.

Lamotrigine: Another sodium channel blocker used for epilepsy and bipolar disorder, with a different mechanism of action compared to this compound.

Phenytoin: Used for epilepsy, it blocks sodium channels but does not have the same selectivity as this compound.

This compound’s unique mechanism and selectivity make it a promising candidate for treating conditions that are not adequately managed by existing therapies .

生物活性

Evenamide is a novel chemical entity that has garnered attention for its potential therapeutic effects, particularly in the treatment of treatment-resistant schizophrenia (TRS). This compound is characterized by its selective inhibition of voltage-gated sodium channels (VGSCs) and its unique mechanism of action that distinguishes it from traditional antipsychotics.

This compound specifically targets VGSCs, which play a critical role in neuronal excitability and neurotransmitter release. This inhibition normalizes glutamate release that can be aberrantly increased due to sodium channel activity without affecting basal glutamate levels, thereby mitigating excitotoxicity associated with conditions like schizophrenia . Importantly, this compound is reported to have no biological activity at over 130 other central nervous system (CNS) targets, making it a highly selective agent .

Clinical Efficacy

Recent studies have demonstrated that this compound, when used as an add-on therapy to existing antipsychotic treatments, significantly reduces the severity of symptoms in patients with TRS. Key findings from clinical trials include:

- Study 014/015 Results : In a one-year open-label study, over 70% of patients experienced a clinically significant reduction in disease severity. Approximately 25% achieved remission, defined as no or minimal symptoms for at least six months .

- PANSS Improvement : The Positive and Negative Syndrome Scale (PANSS) total score showed significant improvement over time: 11.9% at six weeks, 15.9% at six months, and 18.3% at one year . The proportion of patients classified as "responders" increased substantially from 16.5% at six weeks to 47.4% at one year .

Safety Profile

This compound has been well-tolerated among participants in clinical trials, with a low incidence of treatment-emergent adverse events. Notably, there were no significant issues related to motor or CNS symptoms, weight gain, or sexual dysfunction observed during the studies . The safety profile suggests that this compound may offer a favorable alternative for patients who have not responded adequately to current antipsychotic therapies.

Data Summary

The following table summarizes key clinical findings regarding the efficacy of this compound:

| Time Point | PANSS Improvement (%) | Responder Rate (%) | Remission Rate (%) |

|---|---|---|---|

| 6 Weeks | 11.9 | 16.5 | N/A |

| 6 Months | 15.9 | 39.2 | N/A |

| 1 Year | 18.3 | 47.4 | 25 |

Case Studies and Patient Outcomes

In addition to aggregate data from clinical trials, individual case studies provide insight into the real-world application of this compound:

- Case Study Example : A patient with TRS who had previously failed multiple antipsychotic treatments demonstrated significant symptom reduction after being treated with this compound as an adjunct therapy for six months. This patient reported improvements in both positive and negative symptoms, aligning with the trial results indicating enhanced quality of life.

特性

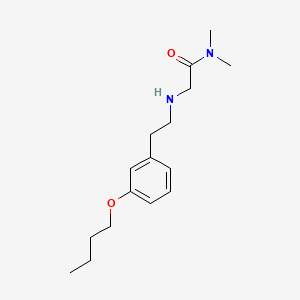

IUPAC Name |

2-[2-(3-butoxyphenyl)ethylamino]-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O2/c1-4-5-11-20-15-8-6-7-14(12-15)9-10-17-13-16(19)18(2)3/h6-8,12,17H,4-5,9-11,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRHBODILPPXVKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)CCNCC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101032897 | |

| Record name | Evenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101032897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092977-61-1 | |

| Record name | 2-[[2-(3-Butoxyphenyl)ethyl]amino]-N,N-dimethylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092977-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Evenamide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092977611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Evenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101032897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EVENAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ON5S6N53JS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。